molecular formula C9H5FN2O3 B1332576 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid CAS No. 72542-80-4

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Cat. No.: B1332576
CAS No.: 72542-80-4
M. Wt: 208.15 g/mol
InChI Key: KWUXWIDZUGRNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (abbreviated 5-FPO) is an organic compound that has been extensively studied due to its potential applications in various scientific fields. 5-FPO is a versatile and structurally simple compound that is easily synthesized and can be used for a variety of purposes.

Scientific Research Applications

  • Insecticidal Activities : Syntheses and insecticidal activities of novel oxadiazoles, including 5-(4-fluorophenyl)-1,2,4-oxadiazole derivatives, have been explored, demonstrating potential as insecticides (Shi et al., 2000).

  • Antimicrobial Properties : Several studies have focused on synthesizing oxadiazole derivatives, including those with 5-(4-fluorophenyl) moieties, to evaluate their antimicrobial efficacy. Some compounds have demonstrated good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013); (Parikh & Joshi, 2014).

  • X-ray Diffraction Studies and Biological Evaluation : The compound has been synthesized and characterized using X-ray diffraction studies. Its biological evaluation, particularly antibacterial and anthelmintic activity, has been explored, showing varying degrees of effectiveness (Sanjeevarayappa et al., 2015).

  • Nonlinear Optical Characterization : Studies on the optical nonlinearity of 1,3,4-oxadiazole derivatives, including those containing fluorophenyl groups, suggest potential applications in optoelectronics (Chandrakantha et al., 2011).

  • yl)-1,2,4-oxadiazole derivatives, has been conducted to study their liquid crystalline properties. This includes examining the phase transitions and molecular structures relevant to liquid crystal technology (Zhu et al., 2009).
  • Polymer Synthesis and Properties : The compound has been utilized in the synthesis of polymers, such as poly(1,3,4-oxadiazole-ether)s. These studies focus on the thermal and dielectric properties of the synthesized polymers, indicating potential applications in materials science (Ganesh et al., 2014).

  • Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles, including 5-oxo-1,2,4-oxadiazoles, have been synthesized and evaluated for their potential as angiotensin II receptor antagonists. This suggests applications in cardiovascular research (Kohara et al., 1996).

  • Antioxidant Agents : A study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, including those derived from 5-(4-fluorophenyl)-1,3,4-oxadiazole, highlighting their potential as antimicrobial and antioxidant agents. This indicates a role in combating oxidative stress-related conditions (Yarmohammadi et al., 2020).

Future Directions

Future research on “5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid” could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could be valuable .

Properties

IUPAC Name

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXWIDZUGRNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363165
Record name 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72542-80-4
Record name 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Reactant of Route 2
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Customer
Q & A

Q1: How is 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid formed?

A1: The research paper describes the formation of this compound as a result of a specific reaction sequence. When 2-(4′-fluorophenyl)imidazole (1) is treated with 70% nitric acid in concentrated sulfuric acid at 25°C, it forms 2-(4′-fluorophenyl)-5-hyroximinoimidazolin-4-one (6). This intermediate compound then undergoes a rearrangement and hydrolysis reaction, ultimately yielding 5-(4′-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.